molecular formula C25H24N4O6 B11550226 2-Ethoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate

2-Ethoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate

Cat. No.: B11550226
M. Wt: 476.5 g/mol
InChI Key: BLYSXPDWYBGNGZ-JFLMPSFJSA-N
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Description

2-Ethoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of aromatic rings, nitro groups, and amide linkages, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves multiple steps, including nitration, amination, and esterification. The process typically starts with the nitration of an aromatic compound to introduce the nitro group. This is followed by amination to attach the amine group, and finally, esterification to form the ester linkage .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and amination reactions, followed by purification steps such as crystallization or distillation to obtain the final product. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity .

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aromatic esters and amides with nitro groups, such as:

Uniqueness

What sets 2-Ethoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate apart is its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties.

Properties

Molecular Formula

C25H24N4O6

Molecular Weight

476.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C25H24N4O6/c1-3-34-23-14-18(15-27-28-24(30)16-26-20-9-4-17(2)5-10-20)6-13-22(23)35-25(31)19-7-11-21(12-8-19)29(32)33/h4-15,26H,3,16H2,1-2H3,(H,28,30)/b27-15+

InChI Key

BLYSXPDWYBGNGZ-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=C(C=C2)C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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